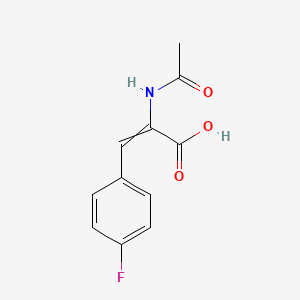

Estrone β-D-Glucuronide Triacetate Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of estrone glucuronide derivatives, including those similar to Estrone β-D-Glucuronide Triacetate Methyl Ester, involves catalysis using boron trifluoride diethyl etherate with tetraacetylated glucuronic acid or corresponding imidates, indicating a complex multi-step synthetic route (B. Werschkun, Karin Gorziza, J. Thiem, 1999). The synthesis may also involve enzyme-assisted methods, utilizing liver microsomes from induced rats as a source of UDP-glucuronosyltransferases, which facilitate the conjugation process (T. Kuuranne, O. Aitio, M. Vahermo, E. Elovaara, R. Kostiainen, 2002).

Molecular Structure Analysis

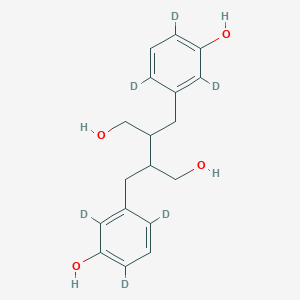

The molecular structure of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the estrone moiety linked to a glucuronic acid unit, which significantly impacts its chemical and physical properties. The structural analysis might reveal specific functional groups responsible for its reactivity and interactions, typically characterized by NMR spectroscopy and mass spectrometry in related compounds (T. Kuuranne et al., 2002).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Removal in Water Treatment

Estrone, a natural hormone estrogen, has been identified as an endocrine-disrupting compound (EDC) present in trace levels in water, interfering with the normal function of endocrine systems in humans and wildlife. A systematic review highlighted the use of photocatalysis, particularly TiO2 as a catalyst, for the effective degradation or photocatalytic removal of estrone from water sources. The removal rate of estrone is enhanced with a higher load of the catalyst or with a modified catalyst, and certain conditions such as specific pH levels and radiation wavelengths are preferred for optimum results in different matrices, including ultra-pure water and wastewater (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).

Environmental Contamination and Livestock Wastes

Livestock wastes are recognized as potential sources of EDCs, including estrogens like estrone. These compounds, even at low concentrations, have been shown to adversely affect the reproductive biology of aquatic species. The environmental fate of these estrogens is complex, with studies indicating both degradation and persistence in various conditions. More research is needed to understand the types, amounts, and the fate of these manure-borne estrogens to minimize the risk of contamination in waterways (Hanselman, Graetz, & Wilkie, 2003).

Clinical Implications and Biomarker Potential

Estrone sulfate (E1S) is identified as the most abundant circulating estrogen, with potential use as a biomarker in conditions where estimating low levels or changes in relative levels of estrogens is crucial. The measurement of E1S could offer advantages in certain clinical scenarios, such as risk stratification for breast cancer, monitoring response to hormonal therapy for malignancy, and more. However, E1S remains a rarely ordered test, indicating the need for further investigation into its potential applications in clinical laboratory medicine (Rezvanpour & Don-Wauchope, 2017).

Safety And Hazards

The safety and hazards associated with “Estrone β-D-Glucuronide Triacetate Methyl Ester” are not explicitly mentioned in the available resources.

Zukünftige Richtungen

The future directions for the research and application of “Estrone β-D-Glucuronide Triacetate Methyl Ester” are not explicitly mentioned in the available resources. However, given its relationship to estrone and estradiol, it may have potential applications in the study of estrogen metabolism and related health conditions.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Eigenschaften

CAS-Nummer |

27537-72-0 |

|---|---|

Produktname |

Estrone β-D-Glucuronide Triacetate Methyl Ester |

Molekularformel |

C₃₁H₃₈O₁₁ |

Molekulargewicht |

586.63 |

Synonyme |

17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)